molecular formula C19H22N6O B5603654 2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5603654
M. Wt: 350.4 g/mol
InChI Key: ZTYTUVKNFZLJAD-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often explored for their potential in various applications, including medicinal chemistry, due to the presence of multiple functional groups such as benzamide, imidazole, and pyrimidinyl moieties. These functional groups suggest a potential for biological activity, as well as interesting physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions, including annulation to introduce various rings and substituents, and the use of reagents to add specific functional groups. For example, Dolzhenko et al. (2006) describe the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates, which includes pyrimidine ring annulation and methylation steps (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular structure of related compounds, as determined by spectroscopic methods such as NMR, often reveals the presence of tautomeric forms and the planarity or non-planarity of the molecular framework. For instance, the study by Deng et al. (2010) on a structurally complex benzofuroimidazo[1,2-a]pyrimidine compound demonstrates the use of X-ray crystallography to elucidate a nearly planar ring system (Deng et al., 2010).

Chemical Reactions and Properties

Compounds in this class can participate in a range of chemical reactions, including those influenced by the presence of the imidazole and pyrimidine rings. These reactions can lead to the formation of new derivatives with varied biological activities, as seen in the work by Rasal et al. (2020), who explored the anticancer activity of pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety (Rasal, Sonawane, & Jagtap, 2020).

properties

IUPAC Name

2,4-dimethyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-13-4-5-16(14(2)10-13)19(26)22-7-6-21-17-11-18(24-12-23-17)25-9-8-20-15(25)3/h4-5,8-12H,6-7H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYTUVKNFZLJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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